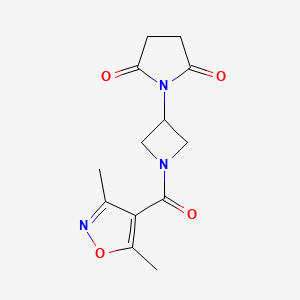

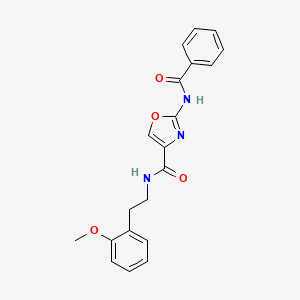

N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” is a chemical compound. It is related to the field of nuclease-resistant oligonucleotides .

Synthesis Analysis

The synthesis of such compounds is a complex process. It involves the use of non-natural nucleotides to create nuclease-resistant oligonucleotides . The synthesis of these compounds was achieved in moderate yields starting from previously described N,N′-disubstituted symmetric sulfamides and N-tert-butoxycarbonyl, N′-alkyl sulfamide .Aplicaciones Científicas De Investigación

Efficient Synthesis and Biological Activities

Benzothiazole derivatives, such as N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide, play a crucial role in the development of new compounds with significant biological activities. For instance, the synthesis of 2-amino-6-arylbenzothiazoles has demonstrated potent urease enzyme inhibition and nitric oxide scavenging activities, highlighting their potential in therapeutic applications (Gull et al., 2013).

Dyes and Pigments

These compounds are also integral in the synthesis of heterocyclic dyes, offering a spectrum of colors for cellulose acetate and other materials. The manipulation of heterocyclic rings and substituents leads to diverse color properties, which have practical applications in industries requiring specific dye characteristics (Georgiadou & Tsatsaroni, 2002).

Anticancer Research

In the realm of medicinal chemistry, benzothiazole derivatives have shown promise as anticancer agents. Complexes of these compounds with metals like palladium(II) and platinum(II) have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer drugs (Ghani & Mansour, 2011).

Catalysis and Organic Reactions

These derivatives are utilized in catalytic processes and organic reactions, such as the direct amination of azoles. This application underscores the versatility of benzothiazole compounds in facilitating chemical transformations, which is essential for the synthesis of a wide range of organic compounds (Monguchi et al., 2009).

Material Science

In material science, benzothiazole derivatives contribute to the development of electrochromic materials and devices. Their unique electrochemical properties are exploited to create films with reversible redox processes, demonstrating their potential in electrochromic applications (Hsiao & Lu, 2017).

Mecanismo De Acción

Antisense oligonucleotides, which “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” may be related to, interact with mRNA and modulate protein expression through a unique mechanism of action . They can stop the production of malfunctioning proteins, potentially eliminating the source of certain diseases .

Safety and Hazards

Direcciones Futuras

The future of “N-(2-methoxyethyl)-1,2-benzothiazol-3-amine 1,1-dioxide” and related compounds lies in their potential therapeutic applications. Antisense oligonucleotides are being widely accepted as potential therapeutic agents for different diseases . Their selective action, lesser side effects, low toxicity, and potential for permanent cure make them a promising area of research .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZVBFBZYOTHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)

![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2648586.png)